5-Chloro-2-(chloromethyl)-3-fluoropyridine
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Overview
Description
5-Chloro-2-(chloromethyl)-3-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines. It is characterized by the presence of chlorine and fluorine atoms attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses. This compound is of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(chloromethyl)-3-fluoropyridine typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the reaction of 2-(chloromethyl)-3-fluoropyridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for achieving high purity and yield. Additionally, purification steps like distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(chloromethyl)-3-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyridine derivatives.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines are commonly used under mild conditions.
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid are typical oxidizing agents.
Reduction: Lithium aluminum hydride in anhydrous ether is a standard reducing agent.
Major Products Formed
Substituted Pyridines: Products with various functional groups replacing the chlorine atoms.
Hydroxylated or Carbonylated Pyridines: Products formed through oxidation reactions.
Methylated Pyridines: Products resulting from reduction reactions.
Scientific Research Applications
5-Chloro-2-(chloromethyl)-3-fluoropyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including potential drug candidates for treating various diseases.
Agrochemicals: The compound is used in the development of herbicides, insecticides, and fungicides due to its bioactive properties.
Materials Science: It is utilized in the synthesis of advanced materials, such as polymers and liquid crystals, which have applications in electronics and optics.
Biological Research: The compound is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(chloromethyl)-3-fluoropyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites of target proteins. The presence of halogen atoms enhances its binding affinity and selectivity. In agrochemicals, the compound may disrupt essential biological processes in pests or weeds, leading to their elimination.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-fluoropyridine: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
5-Chloro-2-methyl-3-fluoropyridine: Contains a methyl group instead of a chloromethyl group, affecting its chemical reactivity and applications.
3-Chloro-2-fluoropyridine: Differently substituted, leading to variations in its chemical behavior and uses.
Uniqueness
5-Chloro-2-(chloromethyl)-3-fluoropyridine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. The chloromethyl group provides a reactive site for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-chloro-2-(chloromethyl)-3-fluoropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FN/c7-2-6-5(9)1-4(8)3-10-6/h1,3H,2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFISNWLULQMCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)CCl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50737874 |
Source
|
Record name | 5-Chloro-2-(chloromethyl)-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50737874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227585-36-5 |
Source
|
Record name | Pyridine, 5-chloro-2-(chloromethyl)-3-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227585-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-(chloromethyl)-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50737874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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